molecular formula C10H16N2 B2407014 N1-methyl-N1-propylbenzene-1,2-diamine CAS No. 1094813-04-3

N1-methyl-N1-propylbenzene-1,2-diamine

Cat. No.: B2407014
CAS No.: 1094813-04-3
M. Wt: 164.252
InChI Key: AQKCEEDYFUOWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N1-propylbenzene-1,2-diamine is a synthetic compound belonging to the benzene-based amines family. It is characterized by the presence of a benzene ring substituted with two amine groups at the 1 and 2 positions, along with a methyl and a propyl group attached to the nitrogen atoms . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-propylbenzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with methyl and propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-propylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N1-methyl-N1-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of nuclear factor kappa B (NF-κB) in lipopolysaccharide-stimulated macrophages, thereby modulating inflammatory responses . This unique mechanism makes it a valuable compound for studying inflammation and related diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-methyl-N1-propylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate NF-κB activity without affecting IκB degradation is particularly noteworthy .

Properties

IUPAC Name

2-N-methyl-2-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKCEEDYFUOWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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